

# physicochemical characteristics of benzenesulfonic acid with 2,2'-iminodiethanol

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## Compound of Interest

Compound Name: *Einecs 299-589-7*

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## Diethanolammonium Benzenesulfonate: A Physicochemical Profile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical characteristics of diethanolammonium benzenesulfonate, the salt formed from the acid-base reaction between benzenesulfonic acid and 2,2'-iminodiethanol (diethanolamine). Due to a scarcity of publicly available experimental data for this specific salt, this document compiles information on its constituent components, predicts the properties of the resulting salt, and outlines standard experimental protocols for its synthesis and characterization.

## Compound Overview

Diethanolammonium benzenesulfonate is an organic salt formed through the neutralization of a strong aromatic acid (benzenesulfonic acid) and a weak organic base (diethanolamine). The formation involves the transfer of a proton from the sulfonic acid group to the nitrogen atom of the diethanolamine, resulting in an ionic bond between the benzenesulfonate anion and the diethanolammonium cation.

This salt is of interest in various chemical contexts, including as a potential surfactant, an ionic liquid precursor, or a component in formulation science. Understanding its physicochemical properties is crucial for its application and development.

## Physicochemical Characteristics

Direct experimental data for diethanolammonium benzenesulfonate is not widely available in the literature. Therefore, a summary of the key physicochemical properties of the parent acid and base is provided below, followed by predicted characteristics for the resulting salt.

### Properties of Reactants

Property	Benzenesulfonic Acid	2,2'-Iminodiethanol (Diethanolamine)
CAS Number	98-11-3[1]	111-42-2
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub> S[2]	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	158.17 g/mol [2]	105.14 g/mol
Appearance	Colorless crystalline solid[2]	Viscous liquid or solid
Melting Point	51 °C (anhydrous)[2]	28 °C
Boiling Point	190 °C[2]	269-270 °C
Density	1.32 g/cm <sup>3</sup> (at 47 °C)[2]	1.09 g/cm <sup>3</sup> (at 30 °C)
Solubility in Water	Soluble[2]	Miscible
pKa	-2.8 (strong acid)[2]	8.88 (pKb of conjugate base)

### Predicted Properties of Diethanolammonium Benzenesulfonate

The following properties are predicted based on the nature of the parent compounds and general principles of salt formation.

Property	Predicted Characteristic	Rationale
Molecular Formula	$C_{10}H_{17}NO_5S$	Combination of $C_6H_5SO_3^-$ and $(HOCH_2CH_2)_2NH_2^+$
Molecular Weight	263.31 g/mol	Sum of the molecular weights of the constituent ions
Appearance	White crystalline solid	Salts are typically crystalline solids at room temperature.
Melting Point	> 51 °C	Ionic compounds generally have higher melting points than their constituent acid and base.
Solubility in Water	Highly soluble	Both parent molecules are water-soluble, and the resulting salt is ionic, which typically enhances water solubility.
pH of Aqueous Solution	Weakly acidic	Formed from a strong acid and a weak base.

## Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of diethanolammonium benzenesulfonate.

### Synthesis: Acid-Base Neutralization

Objective: To synthesize diethanolammonium benzenesulfonate from benzenesulfonic acid and diethanolamine.

Materials:

- Benzenesulfonic acid
- Diethanolamine

- Ethanol (or another suitable solvent)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Ice bath
- Rotary evaporator

#### Procedure:

- Dissolve a known molar amount of benzenesulfonic acid in a minimal amount of ethanol in a round-bottom flask.
- Place the flask in an ice bath on a magnetic stirrer and begin stirring.
- In a dropping funnel, add an equimolar amount of diethanolamine, also dissolved in a small amount of ethanol.
- Add the diethanolamine solution dropwise to the stirred benzenesulfonic acid solution. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
- After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
- Remove the solvent using a rotary evaporator.
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure diethanolammonium benzenesulfonate salt.
- Dry the purified crystals under vacuum.

## Characterization

Objective: To determine the melting point of the synthesized salt as an indicator of purity.

Procedure:

- Load a small amount of the dried, crystalline salt into a capillary tube.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of a pure compound.

Objective: To identify the functional groups present in the synthesized salt and confirm its formation.

Procedure:

- Prepare a sample of the salt, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:
  - Broad N-H stretching bands from the ammonium group around 3200-3000  $\text{cm}^{-1}$ .
  - O-H stretching from the hydroxyl groups of the diethanolamine cation around 3400-3300  $\text{cm}^{-1}$ .
  - Strong S=O stretching bands from the sulfonate group around 1200-1150  $\text{cm}^{-1}$  and 1050-1000  $\text{cm}^{-1}$ .
  - C-H stretching and bending peaks from the aromatic and aliphatic portions of the molecule.
  - The absence of the strong, broad O-H stretch from the sulfonic acid group of the starting material.

Objective: To elucidate the molecular structure of the synthesized salt.

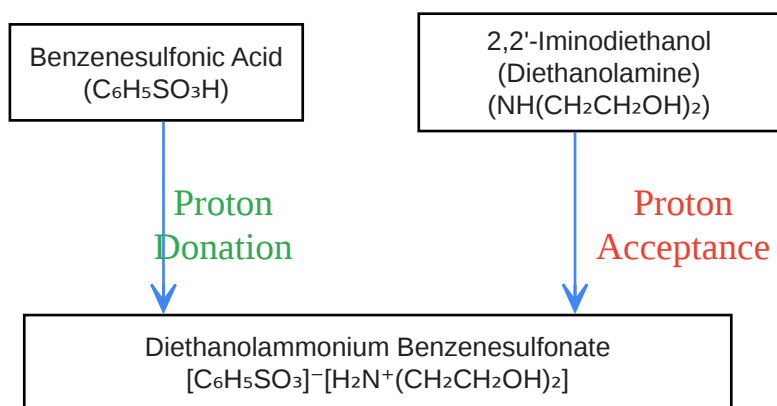
Procedure:

- Dissolve a small amount of the salt in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- Record <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Expected <sup>1</sup>H NMR Signals:
  - Multiplets in the aromatic region (around 7-8 ppm) corresponding to the protons of the benzene ring.
  - Signals for the methylene protons of the diethanolamine cation, likely shifted due to the proximity of the hydroxyl and ammonium groups.
  - A broad signal for the N-H and O-H protons, which may be exchangeable with the solvent.
- Expected <sup>13</sup>C NMR Signals:
  - Distinct signals for the carbon atoms of the benzene ring.
  - Signals for the carbon atoms of the diethanolamine cation.

## Visualizations

### Synthesis of Diethanolammonium Benzenesulfonate

The following diagram illustrates the acid-base reaction for the formation of diethanolammonium benzenesulfonate.

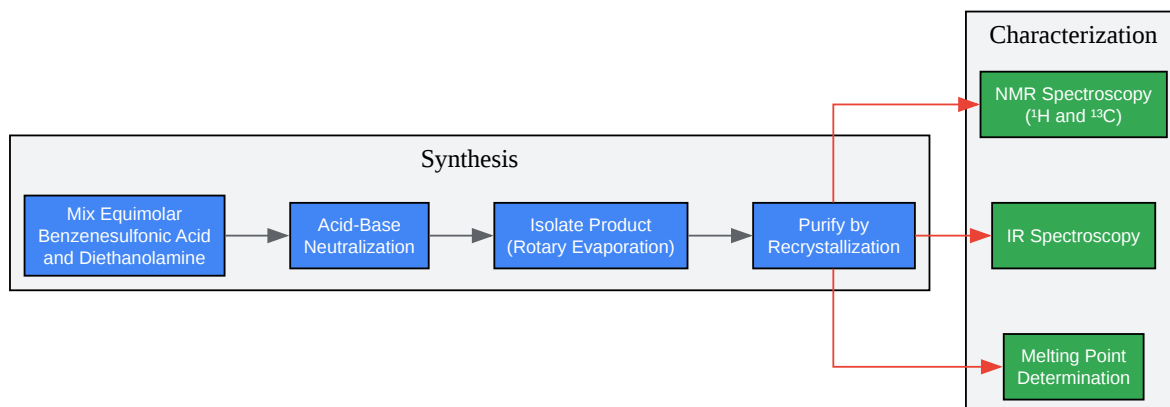


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Caption: Formation of Diethanolammonium Benzenesulfonate.

## Experimental Workflow

The logical flow of synthesizing and characterizing diethanolammonium benzenesulfonate is depicted below.



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Caption: Synthesis and Characterization Workflow.

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## References

- 1. Benzenesulfonic Acid | C<sub>6</sub>H<sub>6</sub>O<sub>3</sub>S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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